molecular formula C5H11ClN2O2 B2495338 3-Methoxyazetidine-3-carboxamide;hydrochloride CAS No. 2287330-97-4

3-Methoxyazetidine-3-carboxamide;hydrochloride

Cat. No. B2495338
M. Wt: 166.61
InChI Key: LZSDZCRSIOUSQQ-UHFFFAOYSA-N
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Description

Azetidines are a class of four-membered heterocyclic compounds containing a nitrogen atom. These compounds and their derivatives, including 3-Methoxyazetidine-3-carboxamide; hydrochloride, are of significant interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of azetidine derivatives often involves strategies that construct the four-membered ring or modify pre-existing azetidine scaffolds. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates a method involving bromofluorination, reduction, ring closure, and group protection steps, showcasing the complex strategies employed to introduce functional groups into the azetidine ring (Van Hende et al., 2009).

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized various novel compounds derived from azetidine and its derivatives, demonstrating significant anti-inflammatory and analgesic activities. For example, novel heterocyclic compounds have been developed, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Medicinal Chemistry and Drug Design

Azetidine derivatives have been utilized as key building blocks in medicinal chemistry, contributing to the development of new cyclic fluorinated beta-amino acids with high potential in drug design. For instance, synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid have been evaluated, highlighting its potential as a novel fluorinated heterocyclic amino acid (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Pharmacological Evaluation

Certain azetidine derivatives have been identified as structurally novel 5-HT3 receptor antagonists, designed and synthesized to meet pharmacophoric requirements, which have shown promise in pharmacological evaluation as potential antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial Activity

Azetidine derivatives have also been synthesized and tested for antimicrobial activity, with new pyridine derivatives being evaluated against various strains of bacteria and fungi. These studies have revealed variable and modest activity, indicating the potential of azetidine derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, Faiyazalam M., 2011).

Safety And Hazards

3-Methoxyazetidine hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 3-Methoxyazetidine-3-carboxamide;hydrochloride are not mentioned in the available resources, azetidines in general have been highlighted for their potential in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines suggest potential future directions in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-methoxyazetidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-9-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDZCRSIOUSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyazetidine-3-carboxamide;hydrochloride

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